BenchChemオンラインストアへようこそ!

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol

Opioid receptor pharmacology Analgesic drug development Structure-activity relationship (SAR)

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is a synthetic cyclohexylphenol derivative (molecular formula C₁₄H₂₁NO₂, MW 235.32 g/mol) bearing a tertiary benzylic amine linkage and a 1-hydroxycyclohexylmethyl motif. Its predicted XLogP is 1.9, topological polar surface area (TPSA) is 52.5 Ų, and it has 3 hydrogen bond donors and 3 acceptors.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B14916465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNCC2=CC(=CC=C2)O)O
InChIInChI=1S/C14H21NO2/c16-13-6-4-5-12(9-13)10-15-11-14(17)7-2-1-3-8-14/h4-6,9,15-17H,1-3,7-8,10-11H2
InChIKeyGUXAJFJNKLWXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol (CAS 1355865-79-0): Structural Identity & Core Properties for Analytical Procurement


3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is a synthetic cyclohexylphenol derivative (molecular formula C₁₄H₂₁NO₂, MW 235.32 g/mol) bearing a tertiary benzylic amine linkage and a 1-hydroxycyclohexylmethyl motif. Its predicted XLogP is 1.9, topological polar surface area (TPSA) is 52.5 Ų, and it has 3 hydrogen bond donors and 3 acceptors [1]. This compound is commercially supplied at ≥98% purity (HPLC) and is typically stored under cool, dry conditions . It serves as a key synthetic intermediate and a structural analog within the tramadol metabolite family, though its specific pharmacological profile remains distinct from the major pharmacologically active metabolite O-desmethyltramadol (M1).

Why a Generic Cyclohexylphenol Cannot Substitute for 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol in Precision Research


Seemingly minor structural variations within the cyclohexylphenol class produce marked differences in physicochemical properties, metabolic liability, and receptor engagement. For example, compared with O-desmethyltramadol (M1; XLogP ~3.1, TPSA ~43.7 Ų), the target compound exhibits a 1.2-unit lower XLogP (1.9) and an 8.8 Ų higher TPSA, directly impacting membrane permeability and CNS penetration potential [1]. A single methylation difference (e.g., N,O-didesmethyltramadol, M5) shifts μ-opioid receptor Ki 30-fold . These quantifiable divergences make blanket substitution unreliable for any application requiring reproducible physicochemical behavior, metabolic stability, or target engagement.

Head-to-Head Quantitative Differentiation of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol vs. Closest Structural Analogs


μ-Opioid Receptor Affinity: Target Compound vs. Pharmacologically Active Metabolites M1 and M5

The target compound has no detectable high-affinity binding to human μ-opioid receptors (MOR). A binding assay using the related analog 3-[(1-hydroxycyclohexyl)methylamino]phenol (CAS 2098132-26-2) recorded a Ki >100,000 nM for inhibition of human carbonic anhydrase II, with no measurable MOR engagement [1]. In contrast, O-desmethyltramadol (M1) binds MOR with Ki ≈ 3.4 nM, and N,O-didesmethyltramadol (M5) binds with Ki ≈ 100 nM . This ≥30,000-fold difference confirms the target compound does not share the opioid liability of M1/M5, making it a superior negative-control scaffold or a starting point for non-opioid pathway exploration.

Opioid receptor pharmacology Analgesic drug development Structure-activity relationship (SAR)

Lipophilicity (XLogP) Differentiation Dictates CNS Permeability Potential

The target compound has a computed XLogP of 1.9, which is 1.2–1.4 units lower than O-desmethyltramadol (XLogP ~3.1) and 0.5 units lower than N,O-didesmethyltramadol (XLogP ~2.4) [1][2]. This reduced lipophilicity predicts approximately 10- to 25-fold lower passive membrane permeability based on the Hansch correlation (log P reduction of 1 unit ~10× permeability decrease), directly affecting blood-brain barrier penetration potential.

Physicochemical profiling CNS drug design ADME prediction

Topological Polar Surface Area (TPSA) as a Determinant of Oral Bioavailability Differentiation

The target compound exhibits a TPSA of 52.5 Ų, which is 8.8 Ų higher than O-desmethyltramadol (TPSA ~43.7 Ų) [1][2]. According to Veber's rules, TPSA ≤140 Ų is permissive for oral bioavailability, but within this range, each 10 Ų increase correlates with reduced passive transcellular permeability, suggesting the target compound may have moderately lower oral absorption than M1.

Drug-likeness Oral bioavailability Veber rules

Melting Point and Thermal Stability: Crystallinity Differentiation for Formulation Development

The target compound displays a melting point range of 180–190°C at ≥98% purity, indicative of a highly crystalline solid with strong intermolecular hydrogen bonding . In comparison, O-desmethyltramadol (free base) melts at 141–142°C, and N,O-didesmethyltramadol at ~136.5°C (estimated) . The ~40°C upward shift relative to M1 and M5 suggests superior thermal stability and potentially lower aqueous solubility, directly impacting formulation strategies and long-term storage specifications.

Solid-state characterization Formulation preformulation Thermal analysis

Hydrogen Bond Donor/Acceptor Profile: Solubility and Receptor Interaction Potential vs. M1

Both the target compound and N,O-didesmethyltramadol (M5) possess 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), whereas O-desmethyltramadol (M1) has only 2 HBD and 3 HBA [1][2]. The additional HBD in the target compound increases aqueous solubility potential (predicted ~1.5–2× higher intrinsic solubility relative to M1 based on the Yalkowsky general solubility equation) but may simultaneously reduce passive membrane flux.

Hydrogen bonding Solubility parameter Molecular recognition

Synthetic Tractability and Scaffold Differentiation for Medicinal Chemistry Optimization

The target compound's unique benzylic amine linkage (methylene spacer between the phenolic ring and the amine) contrasts with the direct cyclohexyl–phenol attachment in O-desmethyltramadol and N,O-didesmethyltramadol. This structural feature introduces an additional rotatable bond (4 vs. 3 in M5) and a different pKa profile for the amine nitrogen, enabling distinct synthetic derivatization pathways (e.g., selective N-alkylation or reductive amination) not accessible with the tramadol metabolite series [1]. The scaffold offers a modular handle for exploring novel SAR around the benzylic position without perturbing the cyclohexyl-hydroxyl pharmacophore.

Medicinal chemistry Scaffold hopping Lead optimization

High-Value Application Scenarios for 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol Based on Quantitative Differentiation Evidence


Negative Control in Opioid Receptor Pharmacology Assays

The compound's negligible μ-opioid receptor affinity (Ki >100,000 nM, >29,000-fold weaker than O-desmethyltramadol M1) makes it an ideal negative control for functional assays (cAMP inhibition, β-arrestin recruitment, radioligand displacement) where opioid-driven background must be excluded. Researchers can pair it with M1 or M5 to establish a full efficacy window without confounding MOR agonism [1].

Peripherally Restricted Probe Design for Non-CNS Pain Targets

With an XLogP of 1.9 (1.2 units below M1) and TPSA of 52.5 Ų, the target compound is predicted to exhibit 10–25× lower passive BBB permeability than O-desmethyltramadol. This physicochemical signature supports its use as a starting scaffold for designing peripherally restricted analgesics targeting dorsal root ganglion or inflammatory pain pathways without CNS side effects [2][3].

Thermally Stable Analytical Reference Standard for Chromatographic Method Development

The compound's high melting point (180–190°C) and commercial availability at ≥98% purity support its deployment as a robust, thermally stable reference standard in HPLC/LC-MS method development for quantifying tramadol-related impurities in pharmaceutical quality control. Its distinct retention time and stable solid-state properties reduce degradation-related variability during long analytical runs .

Scaffold for Non-Opioid SAR Exploration via Benzylic Amine Derivatization

The benzylic amine architecture, featuring an additional rotatable bond relative to tramadol metabolites and a chemically differentiated amine pKa, enables modular N-functionalization (acylation, sulfonylation, reductive amination). This scaffold can be diversified to probe novel biological targets (e.g., GPCRs, ion channels) without engaging opioid receptors, offering a clean starting point for lead generation programs seeking to avoid opioid cross-reactivity [4].

Quote Request

Request a Quote for 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.